molecular formula C7H12O2 B6217051 {2-oxabicyclo[2.2.1]heptan-1-yl}methanol CAS No. 2742659-63-6

{2-oxabicyclo[2.2.1]heptan-1-yl}methanol

Cat. No.: B6217051
CAS No.: 2742659-63-6
M. Wt: 128.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The InChI code for “{3,3-dimethyl-2-oxabicyclo [2.2.1]heptan-1-yl}methanol” is 1S/C9H16O2/c1-8(2)7-3-4-9(5-7,6-10)11-8/h7,10H,3-6H2,1-2H3 . This provides a standardized way to represent the compound’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “{2-oxabicyclo[2.2.1]heptan-1-yl}methanol” are not well-documented. A related compound, “{3,3-dimethyl-2-oxabicyclo [2.2.1]heptan-1-yl}methanol”, is a powder at room temperature .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {2-oxabicyclo[2.2.1]heptan-1-yl}methanol involves the conversion of a cyclic ketone to a cyclic hemiacetal through a nucleophilic addition reaction. The hemiacetal is then reduced to the desired alcohol using a reducing agent.", "Starting Materials": [ "Cyclopentanone", "Ethylene oxide", "Sodium borohydride", "Methanol", "Acetic acid", "Sulfuric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethylene oxide in the presence of sulfuric acid to form the cyclic hemiacetal.", "Step 2: The cyclic hemiacetal is then reduced using sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then reacted with methanol and acetic acid to form the desired compound, {2-oxabicyclo[2.2.1]heptan-1-yl}methanol." ] }

CAS No.

2742659-63-6

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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